2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
Description
This compound features a pyridinone core substituted with cyano and dimethyl groups at positions 3, 4, and 6, respectively. The acetamide linkage connects this heterocyclic moiety to a 3-phenylpropyl chain. The pyridinone scaffold is known for its bioactivity in agrochemical and pharmaceutical contexts, with substituents like cyano groups enhancing electrophilicity and interaction with biological targets . The phenylpropyl group may improve lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-11-15(2)22(19(24)17(14)12-20)13-18(23)21-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11H,6,9-10,13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPCOLNRAOJHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a compound belonging to the pyridine family, characterized by its unique substitution pattern that imparts distinct biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry and materials science, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O2, with a molecular weight of 323.396 g/mol. The structure features a pyridine ring with cyano, dimethyl, and oxo substituents, along with an acetamide group that enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Achieved through condensation reactions involving precursors like acetylacetone and cyanoacetamide under basic conditions.
- Substitution Reactions : The introduction of the acetamide moiety is done via amidation with acetic anhydride or acetyl chloride.
- Yield and Purity : Yields can range from 76% to 90%, depending on the method used, with high purity levels often exceeding 95% .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano and oxo groups are crucial for binding to active sites, influencing enzyme activity and cellular pathways .
Pharmacological Studies
Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
- Anticancer Properties : Preliminary investigations suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to untreated controls .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)propionamide | Similar structure with propionamide group | Moderate anti-inflammatory effects |
| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)butyramide | Contains butyramide group | Reduced anticancer activity compared to acetamide variant |
Future Directions
Research into the biological activity of this compound is ongoing. Future studies aim to elucidate its full mechanism of action and explore its potential as a lead compound for drug development targeting inflammatory diseases and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds:
Structural and Functional Insights :
Core Heterocycle: The target compound’s pyridinone core contrasts with pyridazine (Compounds 2, 3) or quinoline (Patent compounds) backbones. Styryl groups in Compounds 2 and 3 enhance π-π stacking, possibly contributing to insecticidal efficacy by interacting with aphid neuronal receptors .
Substituent Effects: The 3-cyano group in the target compound and its analogs likely enhances electrophilicity, facilitating nucleophilic interactions (e.g., with enzymes or receptors). The 4,6-dimethyl groups may sterically hinder non-specific binding . In FPR2 agonists (), methoxybenzyl and bromophenyl groups confer receptor specificity, whereas the target compound’s phenylpropyl chain may prioritize hydrophobic interactions .
Biological Activity: Compounds 2 and 3 demonstrated 100% mortality in aphid bioassays at 500 ppm, outperforming acetamiprid .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyridinone derivative with 3-phenylpropylamine, similar to methods in . In contrast, Patent compounds () require multi-step functionalization of quinolines, increasing synthetic complexity .
Research Findings and Implications
- Insecticidal Potential: The pyridinone-thioacetamide hybrids (Compounds 2, 3) achieved 100% aphid mortality at 500 ppm, suggesting the target compound’s pyridinone-acetamide structure could be optimized for similar agrochemical applications .
- Receptor Targeting: FPR2 agonists () highlight the role of acetamide-linked heterocycles in modulating human neutrophil responses. The target compound’s lack of a pyridazine ring may limit FPR2 affinity but opens avenues for novel receptor discovery .
- Cytotoxicity : Compound 16’s cytotoxicity underscores the need to evaluate the target compound’s safety profile, particularly if intended for pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
